5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine
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Overview
Description
5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by a fused ring system containing both pyridine and diazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine typically involves the cyclization of Schiff bases. The reaction conditions often include the use of complex bases such as sodium amide (NaNH2) and potassium amide (KNH2) in inert, proton-free solvents like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from -80°C to 25°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the diazepine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and have been extensively studied for their biological activities.
Uniqueness: 5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine is unique due to its specific substitution pattern and the presence of an isopropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in medicinal chemistry.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-propan-2-yl-1,2,3,4-tetrahydropyrido[2,3-b][1,4]diazepine |
InChI |
InChI=1S/C11H17N3/c1-9(2)14-8-4-7-12-10-5-3-6-13-11(10)14/h3,5-6,9,12H,4,7-8H2,1-2H3 |
InChI Key |
RBNLURDDBHYVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCNC2=C1N=CC=C2 |
Origin of Product |
United States |
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